[(2,4-Dinitrophenyl)thio]acetic acid
Description
Significance and Scholarly Interest of Aryl Thioether Carboxylic Acids
Aryl thioether carboxylic acids are a class of organosulfur compounds that have attracted considerable attention in various scientific disciplines. The thioether linkage (Ar-S-R) is a key structural motif found in numerous pharmaceuticals and biologically active molecules. The incorporation of a carboxylic acid group adds a hydrophilic and ionizable handle, influencing the molecule's solubility, acidity, and potential for further chemical modification.
Research Landscape of Dinitrophenyl-Substituted Compounds in Chemical and Biological Sciences
The 2,4-dinitrophenyl (DNP) group is a well-established functional moiety in chemical and biological research, primarily due to its strong electron-withdrawing nature and its utility as a hapten and an analytical tool. The two nitro groups significantly influence the electronic properties of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic aromatic substitution. This reactivity is fundamental to its use in various chemical transformations and analytical derivatizations. fishersci.com
In the biological sciences, the DNP group has been instrumental in a range of applications. For instance, it is widely used to elicit an immune response for antibody production. Furthermore, DNP-containing compounds have been investigated for their potential biological activities. For example, the influence of 2,4-dinitrophenol (B41442) on bacterial metabolism has been a subject of study. In a more contemporary context, a derivative, 5'-[S-(2,4-dinitrophenyl)-thio]-2'-deoxyuridine, has been explored as a nucleic acid label, where the DNP group serves as both a probe and a precursor for attaching fluorescent markers. This highlights the role of the DNP moiety in the design of sophisticated biomolecular tools.
A compound structurally similar to the one in focus, 2,4-dinitrophenylacetic acid, has been demonstrated to function as both an analyte and its own indicator in acid-base titrations, showcasing the unique chromophoric properties that the DNP group can confer upon a molecule. cymitquimica.com
Academic Rationale for Investigating [(2,4-Dinitrophenyl)thio]acetic acid
The academic rationale for investigating this compound stems from the combined attributes of its constituent parts. The molecule serves as a model system for studying the interplay between the aryl thioether linkage, the carboxylic acid function, and the strongly electron-withdrawing dinitrophenyl group.
The presence of the DNP group is expected to significantly modulate the acidity of the carboxylic acid and the reactivity of the thioether sulfur atom. This makes it a compound of interest for fundamental studies in physical organic chemistry, exploring reaction mechanisms and electronic effects.
Furthermore, the established roles of DNP compounds in biological and analytical chemistry provide a compelling reason for the synthesis and characterization of this compound. Its structure suggests potential applications as a labeling reagent for biomolecules, a synthetic intermediate for more complex biologically active molecules, or as a probe in biochemical assays. A synthesis for the compound has been reported, involving the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with mercaptoacetic acid in the presence of a base, yielding the target molecule.
Detailed Research Findings
While specific, in-depth research applications for this compound are not extensively documented in publicly available literature, its fundamental properties and a method for its synthesis have been established.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆N₂O₆S | |
| Molecular Weight | 258.21 g/mol |
| CAS Number | 32403-69-3 | |
Synthesis of this compound
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Source |
|---|
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPTRFZTKVALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275649 | |
| Record name | NSC190577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32403-69-3 | |
| Record name | NSC190577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC190577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Advancements
Established Synthetic Routes to [(2,4-Dinitrophenyl)thio]acetic acid
The synthesis of this compound is well-documented, with the primary route involving a nucleophilic aromatic substitution reaction. This approach is favored for its efficiency and the ready availability of the starting materials.
Multi-Step Approaches to the Core Structure
The core structure of this compound is typically assembled through a one-pot reaction that brings together the dinitrophenyl moiety and the thioacetic acid side chain. The most common method involves the reaction of a halo-substituted dinitrobenzene with a sulfur-containing acetic acid derivative.
A widely employed synthesis starts with 1-chloro-2,4-dinitrobenzene (B32670) and thioglycolic acid. chemicalbook.com This reaction is a classic example of nucleophilic aromatic substitution, where the thiol group of thioglycolic acid displaces the chloride on the aromatic ring, which is highly activated by the two electron-withdrawing nitro groups. chemicalbook.comnih.govnih.gov
Reaction Conditions and Optimization for Synthesis
The success of the synthesis of this compound hinges on the careful control of reaction conditions. A typical procedure involves dissolving 1-chloro-2,4-dinitrobenzene in a suitable solvent, such as 1,4-dioxane, at room temperature. chemicalbook.com To facilitate the reaction and neutralize the hydrogen chloride formed, a base is required. Triethylamine (B128534) is a commonly used base for this purpose. chemicalbook.com
The reaction is typically stirred for several hours at ambient temperature to ensure completion. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate (B1210297). chemicalbook.com The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product. chemicalbook.com
Optimization of these conditions can involve varying the solvent, base, and temperature to improve yield and purity. While room temperature is often sufficient, gentle heating could potentially accelerate the reaction, though this must be balanced against the risk of side reactions. The choice of base is also critical; a base that is too strong could lead to unwanted side reactions, while one that is too weak would result in slow reaction rates.
Yield Enhancement Strategies in Laboratory Synthesis
Maximizing the yield of this compound in a laboratory setting involves several key strategies. The purity of the starting materials, 1-chloro-2,4-dinitrobenzene and thioglycolic acid, is paramount. The molar ratio of the reactants is also a critical factor. Using a slight excess of thioglycolic acid and the base can help to drive the reaction to completion. chemicalbook.com
Effective stirring is essential to ensure proper mixing of the reactants, especially in a heterogeneous mixture. The work-up procedure also plays a significant role in the final yield. Thorough extraction of the product from the aqueous layer into the organic phase is crucial. chemicalbook.com Finally, careful removal of the solvent under reduced pressure prevents the loss of the product. In many reported syntheses, the yield of this compound is around 74% without the need for further purification. chemicalbook.com
Synthesis of Covalently and Non-Covalently Bound Derivatives
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a variety of derivatives, including both covalently and non-covalently bound adducts.
Preparation of Quaternary Ammonium (B1175870) Salts, e.g., Mono(2-hydroxyethyl)ammonium 2,4-Dinitrophenylthioacetate
A significant class of non-covalently bound derivatives is the quaternary ammonium salts. These are formed through an acid-base reaction between the carboxylic acid group of this compound and an appropriate amine.
The formation of mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate involves the reaction of this compound with mono(2-hydroxyethyl)amine, which is also known as 2-aminoethanol. This reaction is a simple acid-base neutralization. The acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the 2-aminoethanol, resulting in the formation of the corresponding ammonium carboxylate salt.
Solvent Systems and Environmental Control for Adduct Synthesis
The choice of solvent is critical for the successful synthesis of thioether adducts like this compound. The reaction is commonly performed in polar aprotic solvents which can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
A representative lab-scale synthesis involves dissolving 1-chloro-2,4-dinitrobenzene in 1,4-dioxane, followed by the addition of mercaptoacetic acid and a base such as triethylamine at room temperature. chemicalbook.com After the reaction, water is added, and the product is extracted into an organic solvent like ethyl acetate. chemicalbook.com
From an environmental control perspective, there is a significant push to replace traditional dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane, many of which are classified as reprotoxic. acsgcipr.orgacsgcipr.orgmdpi.com Green chemistry principles guide the selection of alternative solvents that minimize environmental and safety impacts. acsgcipr.org Strategies include using less hazardous solvents, reducing the total volume of solvent used, or employing phase-transfer catalysis to facilitate the reaction in a biphasic system, which can simplify product separation and reduce solvent waste. acsgcipr.org
| Traditional Solvent | Hazard Profile | Greener Alternative(s) | Rationale |
|---|---|---|---|
| 1,4-Dioxane | Suspected carcinogen, flammable | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based (2-MeTHF), lower toxicity, favorable boiling point for removal. mdpi.com |
| DMF, DMAc, NMP | Reproductive toxicity | Dimethyl sulfoxide (B87167) (DMSO), Cyrene™, γ-Valerolactone (GVL) | Lower toxicity profiles, bio-based sources (Cyrene™, GVL). mdpi.com |
| Dichloromethane (DCM) | Suspected carcinogen, environmental hazard | Ethyl acetate/Heptane mixtures | Reduced toxicity and environmental impact. mdpi.com |
Strategies for Incorporating Sulfhydryl-Labeled Entities
The synthesis of this compound is itself a prime example of incorporating a sulfhydryl-labeled entity, where mercaptoacetic acid is covalently attached to the 2,4-dinitrophenyl (DNP) group. This strategy is broadly applicable for labeling biomolecules containing free sulfhydryl groups, most notably the cysteine residues in proteins. nih.govthermofisher.com
The foundational reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. gbiosciences.comwikipedia.org FDNB reacts readily with nucleophilic groups, including the thiol group of cysteine, via a nucleophilic aromatic substitution reaction to form a highly stable thioether bond. wikipedia.org This reaction results in the protein being labeled with the DNP moiety. The reaction is highly specific for exposed, reactive thiols at appropriate pH levels. thermofisher.com
An alternative strategy employs 2,4-dinitrophenyl cysteinyl disulfide. This reagent labels protein thiols through a disulfide exchange reaction. nih.gov A significant advantage of this method is that the release of the colored 2,4-dinitrothiophenolate byproduct allows the labeling reaction to be monitored in real-time by spectrophotometry. nih.gov The resulting label, attached via a disulfide bond, can be cleaved under mild reducing conditions if desired. nih.gov
Derivatization for Biochemical Conjugation and Assay Development
The this compound molecule possesses a carboxylic acid functional group, which serves as a versatile handle for further derivatization, particularly for creating biochemical tools. This acid moiety can be activated—for instance, by conversion to an acyl chloride or by using carbodiimide (B86325) coupling agents like EDC—to form a stable amide bond with primary amine groups found on biomolecules. nih.gov This allows for the covalent conjugation of the DNP hapten to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
These DNP-protein conjugates are instrumental in the development of immunoassays. A common application is in a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of DNP-containing analytes. nih.gov In this format, a DNP-BSA conjugate is immobilized on the surface of a microplate. The sample containing the free analyte is then mixed with a known amount of anti-DNP antibody. The free analyte competes with the immobilized DNP-BSA for binding to the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of the free analyte in the sample. nih.govmabtech.com The DNP group's strong chromophoric properties also make it a useful label for peptide mapping by high-performance liquid chromatography (HPLC). nih.gov
| Component | Function | Example Material |
|---|---|---|
| Solid Phase (Microplate) | Immobilizes the capture antigen. | Polystyrene 96-well plate. nih.gov |
| Capture Antigen | Competes with the free analyte for antibody binding. | [(2,4-Dinitrophenyl)thio]acetyl-BSA conjugate. |
| Blocking Buffer | Prevents non-specific binding to the plate. | Solutions of irrelevant proteins like BSA or casein. thermofisher.com |
| Free Analyte | The substance to be quantified in the sample. | Free this compound or other DNP-hapten. |
| Primary Antibody | Binds specifically to the DNP hapten. | Anti-DNP monoclonal or polyclonal antibody. nih.gov |
| Detection Reagent | Binds to the primary antibody and generates a signal. | Enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG). mabtech.com |
| Substrate | Reacts with the enzyme to produce a measurable signal. | TMB (for HRP) or p-Nitrophenyl Phosphate (for AP). nih.govmabtech.com |
Scalable Synthetic Protocols for Research and Industrial Applications
The transition from laboratory-scale synthesis to larger-scale production requires the development of robust, efficient, and safe protocols. For this compound, this involves optimizing the existing batch synthesis and exploring modern manufacturing technologies like continuous flow processing.
Process Optimization for Increased Yields in Bulk Synthesis
Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing costs and waste. A reported lab-scale batch synthesis achieved a 74% yield without extensive purification, indicating a relatively efficient reaction but with room for improvement. chemicalbook.com Key parameters for optimization in the SNAr reaction include the choice of leaving group on the dinitrophenyl ring (Fluorine is more reactive than Chlorine), the base used to deprotonate the thiol, solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net
Integration of Continuous Flow Reactors and Automated Systems in Production
The integration of continuous flow reactors and automated systems represents a paradigm shift in chemical manufacturing, offering substantial advantages over traditional batch processing for the synthesis of compounds like this compound. ncl.res.in Flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs.
This technology provides superior control over reaction parameters. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and reducing the risk of thermal runaways. ncl.res.in Mixing is also significantly enhanced, leading to more consistent reaction profiles and higher yields. researchgate.net
For the synthesis of thioethers, fully automated flow-through systems have been developed that can achieve high yields (>75%) and excellent purities (>95%) without the need for manual intervention or subsequent purification steps. nih.gov Such systems can integrate the reaction, workup, and purification into a single, seamless process. uliege.be This approach is particularly advantageous for handling potentially hazardous reagents or unstable intermediates, as only small quantities are present in the reactor at any given time, greatly enhancing process safety. uliege.be The automation and integration of Process Analytical Technology (PAT) ensure high reproducibility and facilitate scaling for industrial applications. uliege.be
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. ncl.res.in |
| Safety | Large quantities of reagents and products present potential hazards. | Small reactor volumes enhance safety, especially with hazardous materials. uliege.be |
| Scalability | Scaling up often requires significant redevelopment ("scale-up gap"). | Scalable by running the system for longer durations ("scaling-out"). |
| Efficiency & Yield | Can be lower due to inefficient mixing and temperature gradients. | Often higher yields and selectivity due to superior process control. researchgate.netnih.gov |
| Automation | Typically involves multiple discrete, manual operations. | Easily automated for a fully integrated synthesis and purification process. nih.gov |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Types of [(2,4-Dinitrophenyl)thio]acetic acid
The reactivity of this compound is characterized by transformations at its key functional groups: the thioether linkage, the nitro groups on the aromatic ring, and the carboxylic acid. The molecule's behavior is largely dominated by the electron-deficient nature of the dinitrophenyl ring.
Oxidative Transformations of Functional Groups
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. Thioethers are commonly oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com This transformation is a key reaction pathway for thioethers and can be achieved with reagents like hydrogen peroxide or peroxyacids. masterorganicchemistry.comresearchgate.net The selective oxidation to the sulfoxide (B87167) is a common synthetic procedure. rsc.orgorganic-chemistry.org The initial oxidation converts the thioether to a sulfoxide, and under more vigorous conditions, further oxidation can yield the corresponding sulfone. masterorganicchemistry.com The ease of these oxidations makes the thioether group a point of significant chemical transformation. acsgcipr.org
Reductive Pathways of the Dinitrophenylthioacetate Moiety
The two nitro groups on the aromatic ring are strong electron-withdrawing groups and are readily susceptible to reduction. The metabolism of compounds like 2,4-dinitrophenol (B41442) (DNP) in biological systems often involves the reduction of the nitro groups to amino groups, forming metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. nih.gov Chemical reductions of dinitrophenyl compounds are also well-established. For instance, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to 2,4-diaminophenylhydrazine (DAPH) can be achieved using catalysts like palladium complexes in the presence of a reducing agent such as sodium borohydride. researchgate.net It is therefore expected that the dinitrophenyl moiety in this compound can be reduced to form [(2-amino-4-aminophenyl)thio]acetic acid or intermediate mono-amino products under appropriate catalytic hydrogenation or chemical reduction conditions.
Nucleophilic Substitution Reactions
The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr). The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the carbon atom attached to the thioacetic acid group, displacing it as a leaving group. libretexts.orgpressbooks.pub This addition-elimination mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgpressbooks.pub The stability of this intermediate is a key factor driving the reaction forward. wikipedia.org
A variety of nucleophiles can participate in the SNAr reaction with 2,4-dinitrophenyl derivatives, displacing the leaving group.
Amines : The reaction of activated aryl halides, such as 2,4-dinitrochlorobenzene, with amines like aniline (B41778) is a classic example of SNAr to form products like 2,4-dinitrophenylaniline. youtube.comchegg.com Studies on similar systems show that the reaction rate is influenced by the nucleophilicity and steric bulk of the amine. rsc.orgmasterorganicchemistry.com The reaction of 2,4-dinitrophenyl sulfides with hydrazine (B178648) has also been studied, resulting in the displacement of the thioaryl group. semanticscholar.orgresearchgate.net
Alcohols (Alkoxides) : In basic solutions, alkoxides and hydroxides readily act as nucleophiles. For example, 2,4-dinitrochlorobenzene reacts with aqueous hydroxide (B78521) to form 2,4-dinitrophenol. wikipedia.org The reaction of activated aryl halides with alcohols is a common method for synthesizing aryl ethers.
Thiols (Thiolates) : Thiolates are excellent nucleophiles and can displace leaving groups on activated aromatic rings to form new thioethers. masterorganicchemistry.com The SNAr reaction between heteroaryl halides and thiols proceeds smoothly, particularly for electron-deficient heteroarenes. nih.gov
The general reactivity pattern for this compound with these nucleophiles is summarized in the table below.
| Nucleophile (Nu:) | Reagent Example | Expected Product |
| Amine | R-NH₂ (e.g., Aniline) | N-(2,4-Dinitrophenyl)amine |
| Alcohol/Alkoxide | R-OH / R-O⁻ (e.g., Methanol (B129727)/Methoxide) | 1-Alkoxy-2,4-dinitrobenzene |
| Thiol/Thiolate | R-SH / R-S⁻ (e.g., Thiophenol/Thiophenoxide) | 2,4-Dinitrophenyl sulfide |
Electronic and Steric Influences of the 2,4-Dinitrophenyl Moiety on Reactivity
The chemical behavior of this compound is profoundly dictated by the electronic and steric properties of the 2,4-dinitrophenyl group. These factors are crucial in determining the rate and mechanism of its reactions, particularly in nucleophilic aromatic substitutions.
Role as an Electron-Withdrawing Group
The defining characteristic of the 2,4-dinitrophenyl moiety is its powerful electron-withdrawing capacity, which is a direct consequence of the two nitro (-NO₂) groups. This property activates the aromatic ring for nucleophilic attack, a reaction that is typically unfavorable for simple, unactivated aryl systems. libretexts.orgpressbooks.pub
The mechanism of nucleophilic aromatic substitution on an activated aryl system like this involves a two-step addition-elimination process. libretexts.orgsemanticscholar.org
Addition of the Nucleophile : The nucleophile attacks the carbon atom bonded to the leaving group (the thioacetate (B1230152) group in this case). This is generally the slow, rate-determining step because it involves the temporary disruption of the ring's aromaticity. wikipedia.org
Formation of the Meisenheimer Complex : The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge is delocalized across the aromatic system and, crucially, onto the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. wikipedia.org
Elimination of the Leaving Group : The aromaticity of the ring is restored by the rapid expulsion of the leaving group. wikipedia.org
The stability of the Meisenheimer complex is paramount. The nitro groups at the ortho and para positions are perfectly positioned to stabilize the incoming negative charge through resonance. wikipedia.orgpressbooks.pub This stabilization is the primary reason why substrates containing these groups are so reactive towards nucleophiles. In contrast, a nitro group at the meta position offers much less stabilization, rendering compounds like m-chloronitrobenzene largely inert to nucleophilic attack under similar conditions. pressbooks.pub
Furthermore, steric factors can also play a role. Increased steric hindrance, for example when using a bulky nucleophile like N-methylaniline compared to aniline, can significantly reduce the reaction rate by impeding the formation of the intermediate and hindering the subsequent proton transfer steps that may be involved in base-catalyzed pathways. rsc.org
Applications in Organic Synthesis and Catalysis Research
Utilization as a Reagent in Directed Organic Synthesis
The strategic application of [(2,4-Dinitrophenyl)thio]acetic acid as a reagent in directed organic synthesis is a testament to its designed reactivity. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly enhances the acidity of the compound, making it a competent nucleophile in various substitution reactions. chemicalbook.com
One of the primary applications of this reagent is in the introduction of the 2,4-dinitrophenylthio moiety onto other molecules. This group can serve as a protecting group for thiols or as a reactive handle for subsequent transformations. For instance, in peptide synthesis, the related 2,4-dinitrobenzenesulfonyl (DNS) group has been utilized as a protecting group, highlighting the utility of the dinitrophenyl system in complex synthetic sequences. While direct evidence for this compound in this specific role is emerging, the underlying chemistry is well-established.
The synthesis of this compound itself involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with mercaptoacetic acid in the presence of a base like triethylamine (B128534). This reaction proceeds with good yield, making the reagent readily accessible for synthetic applications. chemicalbook.com
Catalytic Roles in Diverse Chemical Transformations
Beyond its role as a stoichiometric reagent, this compound and its derivatives have shown potential as catalysts in various chemical transformations. chemicalbook.com The acidic nature of the carboxylic acid group, coupled with the electronic properties of the dinitrophenyl ring, can facilitate reactions such as condensation and acyl transfer.
While specific, widespread catalytic applications of the parent acid are still under investigation, the principle of using such molecules as organocatalysts is a burgeoning field. For example, acyl transfer reactions involving 2,4-dinitrophenyl esters are well-documented, proceeding through an addition-elimination mechanism. mdpi.com This suggests that this compound could potentially catalyze reactions by forming reactive acyl-intermediate species.
The catalytic activity of related compounds further underscores this potential. For instance, acetic acid itself can mediate three-component condensation reactions to afford functionalized benzothiazoles. nih.gov The enhanced acidity and specific electronic character of this compound could offer unique advantages in similar transformations.
Precursor Compound in the Synthesis of Advanced Organic Intermediates
This compound serves as a valuable starting material for the synthesis of more complex and functionally rich organic intermediates, particularly sulfur-containing heterocycles. nih.gov These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.
For example, derivatives of this compound can be used to construct thiazinane and thiazolidine (B150603) ring systems. Research has shown that related dinitrophenyl-substituted thiosemicarbazides react with diphenylcyclopropenone (B372975) to form 1,3-thiazinan-4-ones. nih.gov This type of cyclization reaction highlights the potential of the dinitrophenylthio group to participate in the formation of heterocyclic structures.
Furthermore, the reduction of the nitro groups on the phenyl ring can provide access to aminophenylthioacetic acid derivatives. chemicalbook.com These amino-functionalized compounds are versatile intermediates for the synthesis of dyes, pharmaceuticals, and photochromic materials. iosrjournals.org The general synthetic utility of acetic acid derivatives in preparing various diazole and other heterocyclic systems further illustrates the potential pathways available from this compound. nih.gov
The following table provides examples of advanced organic intermediates that can be conceptually derived from this compound:
| Precursor | Target Intermediate Class | Potential Synthetic Transformation |
| This compound | Thiazinanones | Cyclocondensation with appropriate reagents |
| This compound | Aminophenylthioacetic acids | Reduction of nitro groups |
| This compound | Benzothiazoles | Intramolecular cyclization (conceptual) |
Development of Novel this compound-Based Reagents
The core structure of this compound provides a platform for the development of novel reagents with tailored reactivity and applications. By modifying the carboxylic acid moiety or the aromatic ring, new derivatives can be synthesized to meet specific synthetic challenges.
For instance, conversion of the carboxylic acid to an acid chloride would generate a highly reactive acylating agent. This could be used to introduce the (2,4-dinitrophenyl)thioacetyl group onto various nucleophiles, such as alcohols and amines, to create esters and amides, respectively. These new derivatives could find applications in areas such as the synthesis of modified thiazolidine-2,4-diones, which are known for their biological activities. nih.gov
Moreover, the synthesis of ester derivatives, such as 2,4-dinitrophenyl furoates, has been studied for their acyl transfer properties. mdpi.com This indicates that esters of this compound could be developed as specialized acylating agents with tunable reactivity based on the esterifying alcohol.
The development of such novel reagents expands the synthetic utility of the parent compound and opens new avenues for its application in organic chemistry. The table below outlines some potential novel reagents derived from this compound and their prospective applications.
| Novel Reagent | Potential Application |
| [(2,4-Dinitrophenyl)thio]acetyl chloride | Acylating agent for the synthesis of esters and amides |
| Esters of this compound | Tunable acyl transfer reagents |
| Amide derivatives of this compound | Building blocks for peptide modification or synthesis of complex amides |
Biochemical and Biological Activity Research Excluding Human Clinical Data
Applications in Advanced Biochemical Assays
The unique chemical properties of [(2,4-Dinitrophenyl)thio]acetic acid, primarily conferred by the 2,4-dinitrophenyl (DNP) group, have led to its application in a variety of advanced biochemical assays. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes the compound highly reactive towards nucleophiles and imparts useful spectrophotometric characteristics.
This compound and related dinitrophenyl compounds serve as effective labeling agents for macromolecules like proteins and nucleic acids. This function is rooted in the reactivity of the dinitrophenyl group, which readily undergoes nucleophilic aromatic substitution with free amine, thiol, and phenolic hydroxyl groups found in these biomolecules.
One of the pioneering uses of a dinitrophenyl-based reagent was by Frederick Sanger, who used 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) to label the N-terminal amino acids of polypeptide chains. wikipedia.org This reaction forms stable dinitrophenyl-amino acids (DNP-amino acids) that can withstand acid hydrolysis, a process that breaks the peptide bonds of the protein. wikipedia.org The labeled amino acids can then be identified, a critical step in protein sequencing. wikipedia.org The dinitrophenyl group can also be used to selectively label histidine, tyrosine, and cysteine residues in proteins that have been previously maleylated. nih.gov This selective labeling is valuable for peptide mapping using high-performance liquid chromatography (HPLC). nih.gov
In addition to proteins, dinitrophenyl groups are used to label oligonucleotides. biosyn.com These DNP-labeled oligonucleotides can then be utilized in various analytical assays that employ anti-DNP antibodies for detection, bridging the fields of nucleic acid chemistry and immunology. biosyn.com The covalent attachment of the DNP moiety allows for sensitive detection and quantification of the labeled biomolecule.
The general mechanism for labeling involves the nucleophilic attack of an amino group (from a protein or a modified nucleic acid) on the electron-deficient aromatic ring of the dinitrophenyl compound, leading to the displacement of a leaving group and the formation of a stable, covalent DNP-biomolecule adduct.
The 2,4-dinitrophenyl group possesses distinct spectrophotometric properties that make it a useful chromophore in enzyme assays. bachem.com A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. When a DNP group is part of a substrate molecule, its absorbance spectrum can change upon enzymatic cleavage. For instance, the enzymatic hydrolysis of a DNP-linked peptide can be monitored by measuring the increase in absorption of the resulting DNP-containing fragment at a wavelength of 365 nm. bachem.com
Furthermore, the DNP group can function as a quencher in fluorescence-based enzyme assays. bachem.com In these assays, a fluorescent group (fluorophore) and a quencher (like DNP) are attached to a substrate. In the intact substrate, the quencher diminishes the fluorescence of the fluorophore. When an enzyme cleaves the substrate, the fluorophore is separated from the quencher, leading to an increase in fluorescence that can be measured to determine enzyme activity. bachem.com The DNP group is a preferred quencher for the 7-methoxycoumarin (B196161) (Mca) fluorophore.
The high reactivity of dinitrophenyl compounds in nucleophilic substitutions also allows the dinitrophenylthio group to function as an effective leaving group in enzymatic reactions. synabs.be In such an assay, the substrate contains the [(2,4-Dinitrophenyl)thio] moiety. The enzyme-catalyzed reaction proceeds by attacking the substrate, which results in the displacement of the dinitrophenylthiolate anion. The release of this colored leaving group can be monitored spectrophotometrically to quantify the rate of the enzymatic reaction.
| Assay Component | Function | Principle of Detection | Wavelength (nm) |
| DNP-linked Peptide | Chromophoric Substrate | Increased absorbance upon cleavage | 365 bachem.com |
| DNP Group | Fluorescence Quencher | Increased fluorescence upon separation from fluorophore | N/A |
| Dinitrophenylthiolate | Leaving Group | Release of colored species | ~400-450 |
The 2,4-dinitrophenyl (DNP) group is a widely used hapten in the field of immunology. synabs.benih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. By conjugating this compound or similar DNP derivatives to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), stable immunogens can be created. nih.gov These DNP-protein conjugates, when introduced into an animal, stimulate the production of antibodies that specifically recognize and bind to the DNP group. nih.govnih.gov
These anti-DNP antibodies are crucial components for developing immunoassays, including homogeneous enzyme immunoassays. jmb.or.krresearchgate.net In a homogeneous enzyme immunoassay, such as the Enzyme Multiplied Immunoassay Technique (EMIT), all components are mixed in a single solution, and there is no need for separation steps. jmb.or.kr A common setup involves an enzyme-hapten conjugate (e.g., DNP-enzyme). The binding of an anti-DNP antibody to the DNP-enzyme conjugate can inhibit the enzyme's activity, often due to steric hindrance at the active site. jmb.or.kr
When a free analyte (the substance to be measured, which would be a DNP-containing molecule in this case) is present in a sample, it competes with the DNP-enzyme conjugate for binding to the limited number of anti-DNP antibody sites. nih.gov This competition leads to a portion of the DNP-enzyme conjugate remaining unbound and therefore active. The measured enzyme activity is directly proportional to the concentration of the free analyte in the sample. jmb.or.kr This principle allows for the rapid and sensitive quantification of small molecules. nih.gov
| Immunoassay Component | Role | Function in Assay |
| DNP-Protein Conjugate | Immunogen | Elicits anti-DNP antibody production. nih.govnih.gov |
| Anti-DNP Antibody | Specific Binder | Binds to DNP-hapten and DNP-enzyme conjugate. jmb.or.kr |
| DNP-Enzyme Conjugate | Signal Generator | Enzyme activity is modulated by antibody binding. jmb.or.kr |
| Free DNP-Analyte | Competitor | Competes with DNP-enzyme for antibody binding, resulting in a measurable signal. nih.gov |
Exploratory Research on Biological Activity in Non-Human Models
The antimicrobial potential of compounds containing the 2,4-dinitrophenyl group and thio-compounds has been a subject of scientific inquiry. The presence of the N-C-S linkage, a feature related to the thioacetic acid portion of the target molecule, is believed to contribute to amoebicidal, anticonvulsant, fungicidal, and antiviral activities. nih.gov
Derivatives of 2,4-dinitrophenol (B41442) have been synthesized and evaluated for their antibacterial properties. For instance, certain azo compounds incorporating a 2,4-dinitrophenol moiety have demonstrated moderate to significant inhibitory effects against human pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. mdpi.com Similarly, a novel derivative of 2,4,6-trinitrophenol showed significant antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Furthermore, research on 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives, which share the thioacetic acid core, has shown antibacterial and antifungal activity against a panel of human pathogenic microorganisms. nih.gov The antimicrobial activity of thiosulfinates, which are related to the thio-moiety, has also been established against a broad spectrum of bacteria and fungi. dovepress.com These findings suggest that the combination of a dinitrophenyl group with a thioacetic acid structure in this compound could be a promising scaffold for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Class | Tested Organisms | Observed Activity |
|---|---|---|
| Azo compounds of 2,4-Dinitrophenol | E. coli, S. aureus, P. aeruginosa, S. typhi | Moderate to significant inhibition mdpi.com |
| 2,4,6-Trinitrophenol derivative | S. aureus, E. coli, C. albicans | Significant antimicrobial activity nih.gov |
| 2-(3-Oxo-1,3-diarylpropylthio)acetic acid derivatives | Various human pathogenic microorganisms | Antibacterial and antifungal properties nih.gov |
| Thiosulfinates | Broad spectrum of bacteria and fungi | Broad antimicrobial activities dovepress.com |
| 4-Thiazolidinone derivatives | P. aeruginosa | Antibacterial properties against biofilm nih.gov |
The 2,4-dinitrophenyl moiety is a component of various compounds that have been investigated for their anticancer potential. For example, the anticancer agent 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) and its analogues have been evaluated for their activity against T-cell leukemia cell lines. mdpi.com
Acetic acid and its derivatives have also been a focus of anticancer research. Studies have shown that acetic acid can induce cell death in various cancer cell lines, including human gastric cancer and mesothelioma cell lines, suggesting its potential as a topical anticancer agent. researchgate.net Furthermore, derivatives of 2,4-azolidinedione-acetic acids have been synthesized and tested for their in vitro anticancer activity, with some compounds showing high selectivity for leukemia cell lines. The cytotoxic effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a related phenoxyacetic acid, have been observed in several cancer cell lines, where it was found to induce apoptosis.
Given that this compound combines a dinitrophenyl group with an acetic acid derivative, it is plausible that it could exhibit cytotoxic effects against cancer cells. However, without direct experimental evidence, this remains a hypothesis based on the activities of structurally related compounds.
Table 2: In Vitro Anticancer Activity of Related Compounds
| Compound/Derivative | Cancer Cell Line(s) | Effect |
|---|---|---|
| 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) | T-cell leukemia | Anticancer activity mdpi.com |
| Acetic acid | Human gastric cancer, Mesothelioma | Induces cell death researchgate.net |
| 2,4-azolidinedione-acetic acid derivatives | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | Selective anticancer activity |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Hepatocellular carcinoma (HepG2), cerebellar granule cells, human lymphocytes | Induces apoptosis |
| 4-Thiazolidinone derivatives | Human lung cancer (A549) | Anticancer properties nih.gov |
Contribution to Understanding Fundamental Biochemical Pathways
The 2,4-dinitrophenyl group is well-known for its effects on biochemical pathways, particularly its ability to act as an uncoupler of oxidative phosphorylation. 2,4-Dinitrophenol (DNP) disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of ATP. This leads to a decrease in ATP production and an increase in oxygen consumption as the electron transport chain attempts to compensate. Studies on corn roots have shown that 2,4-dinitrophenol affects the uptake and metabolism of exogenous substrates.
The thioacetic acid moiety suggests a potential role in metabolic pathways involving sulfur-containing compounds. For instance, thioacetate (B1230152) esters are key intermediates in various metabolic processes. The metabolism of acetic acid itself involves its conversion to acetyl-CoA, which then enters the Krebs cycle for energy production. The presence of the sulfur atom in this compound could influence its metabolic fate and interaction with enzymatic pathways that process sulfur-containing molecules. The study of this compound could, therefore, provide insights into the interplay between energy metabolism and sulfur biochemistry.
Pharmacological Relevance and Potential for Further Investigation (Preclinical Focus)
The pharmacological relevance of this compound in a preclinical context stems from the established bioactivities of its constituent parts. The dinitrophenyl group's ability to modulate cellular energy metabolism and the antimicrobial and anticancer potential of related thio- and acetic acid-containing compounds suggest that this compound could be a valuable lead structure for drug discovery. nih.govmdpi.com
Further investigation is warranted to determine if the combination of these two moieties results in synergistic or novel pharmacological effects. Preclinical studies would be necessary to evaluate the specific antimicrobial spectrum and potency of this compound, as well as its in vitro and in vivo anticancer efficacy. Mechanistic studies could elucidate whether its primary mode of action is through the uncoupling of oxidative phosphorylation, as suggested by the dinitrophenyl group, or through other pathways. The exploration of its structure-activity relationship by synthesizing and testing analogues could lead to the development of more potent and selective therapeutic agents.
Structure Activity Relationship Sar and Computational Chemistry Studies
Correlating Molecular Structure of [(2,4-Dinitrophenyl)thio]acetic acid with Observed Biological Activity
The structure-activity relationship (SAR) for this compound is determined by the unique contributions of its two primary functional components and how they are modified through chemical interactions.
The 2,4-dinitrophenyl group is a critical determinant of the compound's electronic properties and reactivity. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, which delocalize the π-electrons of the benzene (B151609) ring, making the ring electron-deficient. nih.gov This electronic feature is central to its bioactivity.
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack and plays a role in various interactions, including hydrophobicity, electrostatic interactions, and Van der Waals forces, which have been shown to contribute to the toxicity of nitroaromatic compounds. nih.gov Furthermore, the mutagenicity of many nitroaromatic compounds has been linked to the energy of the lowest unoccupied molecular orbital (E(LUMO)), which is lowered by the presence of the nitro groups. nih.gov Studies on related compounds, such as 2,4-dinitrophenyl hydrazine (B178648), have shown they can form adducts with DNA at specific, non-random sites, suggesting a potential mechanism of genotoxicity. nih.gov
Table 1: Key Contributions of the Dinitrophenyl Moiety to Bioactivity
| Structural Feature | Influence on Bioactivity | Supporting Evidence |
|---|---|---|
| Two Nitro Groups | Strong electron-withdrawing effect, creating an electron-deficient aromatic ring. | General principle for nitroaromatic compounds. nih.gov |
| Electron-Deficient Ring | Susceptibility to nucleophilic attack; contributes to electrostatic and Van der Waals interactions. nih.gov | QSAR studies on nitroaromatics correlate these properties with toxicity. nih.gov |
| Low E(LUMO) | Indicator of potential mutagenicity and capacity for nitroreduction. nih.gov | A common descriptor in toxicity models for nitroaromatics. nih.gov |
The thioacetic acid portion of the molecule provides a crucial acidic and reactive center. Thioacetic acid is notably more acidic than its oxygen analog, acetic acid, with a pKa around 3.4. wikipedia.org This means that at physiological pH, the carboxyl group is fully ionized, existing as a thioacetate (B1230152) anion. wikipedia.org
This ionization is critical for forming ionic bonds and hydrogen bonds with biological targets, such as the amino acid residues in an enzyme's active site. The sulfur atom and the adjacent carbonyl group also provide sites for metabolic transformations. The thioacetate group is known to be a vehicle for introducing thiol groups into molecules, highlighting the reactivity of the sulfur linkage. wikipedia.org
The formation of adducts or complexes can significantly alter the physicochemical properties and, consequently, the SAR of this compound. An example is the formation of a 1:1 complex with 2-aminoethanol. chemicalbook.com
The creation of such a salt with an amino alcohol would drastically increase the compound's polarity and water solubility. This change would, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. While altering its ability to cross biological membranes, the formation of an adduct could also present the molecule to its biological target in a different orientation or ionic state, potentially modifying its activity. The general principle of adduct formation is a key mechanism of action for many bioactive compounds, where metabolic activation can lead to the formation of DNA adducts that may trigger carcinogenic processes. nih.gov
Theoretical Investigations of Electronic Structure and Quantum Chemical Properties
While specific theoretical studies on this compound are not widely published, the methods for such investigations are well-established. Theoretical studies on analogous molecules like 2,4-Dichlorophenoxyacetic acid (2,4-D) utilize computational techniques such as Density Functional Theory (DFT) to determine optimized molecular structures and electronic properties. researchgate.net
These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. Quantum chemical parameters derived from these studies are essential for understanding the molecule's behavior at a subatomic level.
Table 2: Typical Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance for Reactivity and Bioactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Relates to the ability to accept electrons; a key factor in the reactivity and toxicity of nitroaromatics. nih.gov |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Identifies nucleophilic and electrophilic centers within the molecule, predicting sites of interaction. |
Molecular Modeling and Docking Simulations for Elucidating Molecular Interactions
Molecular modeling and docking simulations are powerful computational tools for visualizing how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. researchgate.net This in silico approach has been successfully used to identify inhibitors for various enzymes using scaffolds containing acetic acid. nih.gov
The process involves:
Building a 3D Model: A three-dimensional structure of this compound is generated.
Target Identification: A protein structure, typically obtained from X-ray crystallography or homology modeling, is selected as the target.
Docking Simulation: The ligand is computationally placed into the active site of the target protein in various conformations.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) are analyzed to predict the binding mode. nih.govmdpi.com
These simulations can guide the rational design of more potent or selective analogs by identifying which parts of the molecule are most important for binding.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of compounds like nitroaromatics, QSAR models are frequently used to predict toxicity. nih.gov
These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the descriptors that best predict the observed activity.
Table 3: Common Descriptors in QSAR Models for Nitroaromatic Compounds
| Descriptor Type | Example Descriptors | Relevance to Bioactivity |
|---|---|---|
| Electronic | E(LUMO), Dipole Moment, Atomic Charges | Describes the molecule's ability to participate in electrostatic interactions and redox reactions. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the compound's ability to cross cell membranes and bind to hydrophobic pockets in proteins. nih.gov |
| Steric/Topological | Molecular Weight, Molecular Volume, Shape Indices | Relates to the size and shape of the molecule, which determines its fit within a receptor's binding site. |
| Thermodynamic | Heat of Formation, Solvation Energy | Provides information on the stability and solubility of the compound. |
QSAR studies on nitroaromatic compounds have demonstrated that their toxicity often correlates with descriptors for hydrophobicity, as well as electrostatic and Van der Waals interactions. nih.gov
In Silico Prediction of Biochemical Interactions and Metabolic Fates (excluding toxicological pathways)
Computational, or in silico, methods provide a powerful and cost-effective approach to predict the potential biochemical interactions and metabolic transformations of novel chemical compounds. These predictive models are crucial in the early stages of drug discovery and chemical research, allowing for the prioritization of molecules with favorable characteristics. For this compound, in silico tools can forecast its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions with key metabolic enzymes.
General computational approaches for predicting the metabolism of xenobiotics, like this compound, fall into two main categories: ligand-based and structure-based methods. nih.govacs.org Ligand-based approaches use the structures of known substrates and inhibitors to build predictive models, while structure-based methods utilize the three-dimensional structures of metabolic enzymes to simulate docking and predict binding affinities. nih.govacs.org
Predicted Biochemical Interactions
The primary metabolic enzymes responsible for the biotransformation of foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) and Glutathione S-transferase (GST) superfamilies. In silico models are frequently used to predict whether a compound will act as a substrate, inhibitor, or inducer of these enzymes.
Glutathione S-transferases (GSTs): The structure of this compound, particularly the electrophilic dinitrophenyl ring system, makes it a likely candidate for interaction with Glutathione S-transferases. GSTs are a major family of detoxification enzymes that catalyze the conjugation of electrophilic substrates with glutathione. bioinformation.net Molecular docking studies on similar molecules, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), show a strong affinity for the GST binding pocket. researchgate.net The dinitrophenyl moiety is a well-known substrate for GSTs. Therefore, it is predicted that this compound would also bind to and likely be a substrate for various GST isoforms. This interaction is a key step in the detoxification and subsequent excretion of the compound. nih.gov
Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important enzyme system involved in the metabolism of drugs and other xenobiotics. nih.gov In silico tools can predict interactions with several key isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. mdpi.comnih.gov These models, often built using machine learning algorithms like Support Vector Machines (SVM), can classify a compound as a potential inhibitor or non-inhibitor of a specific CYP isoform. phytojournal.com Given the presence of an aromatic ring and a thioether linkage, this compound is expected to be evaluated by these predictive models as a potential interactor with one or more CYP enzymes, although specific public-domain predictions are not available.
Table 1: Predicted Interactions with Key Metabolic Enzyme Superfamilies
| Enzyme Superfamily | Predicted Interaction Type | Rationale |
| Glutathione S-transferases (GSTs) | Substrate / Binder | The electrophilic 2,4-dinitrophenyl group is a known motif for GST binding and conjugation. bioinformation.netresearchgate.net |
| Cytochrome P450 (CYPs) | Potential Inhibitor / Substrate | As a xenobiotic containing an aromatic system and thioether group, it is a candidate for CYP-mediated metabolism. nih.govmdpi.com |
Predicted Metabolic Fates
In silico systems can predict the metabolic fate of a compound by applying a set of rules based on known biotransformation reactions. acs.org These tools identify the most likely sites on the molecule to be modified by metabolic enzymes, a process known as Site of Metabolism (SOM) prediction, and can even generate the structures of potential metabolites. nih.govnih.gov
For this compound, two primary metabolic pathways are predicted based on its chemical structure:
S-Oxidation: The thioether linkage is a common site for oxidation by flavin-containing monooxygenases (FMOs) and certain CYP enzymes. This would lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This is a major metabolic route for many sulfur-containing xenobiotics.
Nitroreduction: The two nitro groups on the phenyl ring are susceptible to reduction by nitroreductases. This multi-step process would convert the nitro groups (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups.
Table 2: Predicted Metabolic Transformations of this compound
| Metabolic Pathway | Predicted Metabolite(s) | Involved Enzyme Classes (Predicted) |
| S-Oxidation | [(2,4-Dinitrophenyl)sulfinyl]acetic acid [(2,4-Dinitrophenyl)sulfonyl]acetic acid | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) |
| Nitroreduction | Derivatives with one or both nitro groups reduced to amino groups (e.g., [(2-Amino-4-nitrophenyl)thio]acetic acid) | Nitroreductases |
| Conjugation | Glutathione conjugate of the dinitrophenyl ring | Glutathione S-transferases (GSTs) |
Advanced Analytical Methodologies for Research Characterization Excluding Basic Identification
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for probing the molecular structure of [(2,4-Dinitrophenyl)thio]acetic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dinitrophenyl group and the methylene (B1212753) protons of the thioacetic acid moiety. The aromatic region would likely display a complex splitting pattern due to the dissymmetry of the substitution on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons would be indicative of their positions relative to the nitro and thioether groups. The methylene protons adjacent to the sulfur atom and the carboxylic acid group would appear as a singlet, with its chemical shift influenced by the electronegativity of the neighboring atoms. Based on data for similar structures like S-phenyl thioacetate (B1230152) and other thioacetic acid derivatives, this singlet is expected in the range of 3.5-4.5 ppm. chemicalbook.com The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the acetic acid moiety (the carbonyl carbon and the methylene carbon) and the six carbons of the dinitrophenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing nitro groups and the sulfur linkage. Data from related compounds like thioacetic acid and its derivatives can provide expected ranges for the carbonyl and methylene carbons. spectrabase.com
A hypothetical ¹H NMR data table for this compound is presented below, based on characteristic chemical shifts of analogous structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 9.0 | Multiplet |
| -S-CH₂- | 3.8 - 4.2 | Singlet |
| -COOH | > 10 | Broad Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group.
C=O Stretch: A strong, sharp peak between 1680-1710 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid.
N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the two nitro groups would be prominent in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.
C-S Stretch: The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.
The IR spectrum of the related compound 2,4-dinitrophenol (B41442) shows characteristic peaks for the nitro groups and the aromatic ring, which would be similar in this compound. nist.gov
An illustrative table of expected IR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | 1680 - 1710 | Strong |
| Aromatic NO₂ (asymmetric) | 1500 - 1570 | Strong |
| Aromatic NO₂ (symmetric) | 1300 - 1370 | Strong |
| Aromatic C=C | 1400 - 1600 | Medium to Weak |
| C-S | 600 - 800 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores, such as the dinitrophenyl group in this compound. The 2,4-dinitrophenyl moiety is a strong chromophore. It is expected that the UV-Vis spectrum of this compound, when dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724), would exhibit strong absorption bands in the UV region. For instance, studies on 2,4-dinitrophenol show significant absorbance maxima. researchgate.netnsf.gov The presence of the thioether linkage might cause a slight shift in the absorption maxima compared to other 2,4-dinitrophenyl derivatives. This technique is also highly effective for quantitative analysis and for monitoring reaction kinetics, for example, in studies involving the formation or cleavage of the dinitrophenylthioether bond. nih.gov
Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Reaction Product Analysis
Chromatographic techniques are essential for separating this compound from impurities and for analyzing the products of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound.
Reversed-Phase HPLC: A reversed-phase HPLC method, likely employing a C18 column, would be the standard approach. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid like phosphoric or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile or methanol. bwise.krresearchgate.net Detection would most effectively be carried out using a UV detector set at a wavelength where the dinitrophenyl chromophore has maximum absorbance. scite.ainih.gov The retention time of the compound would be a key parameter for its identification and quantification.
Purity Assessment: By analyzing a sample and observing the chromatogram, the area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Reaction Monitoring: HPLC is also invaluable for monitoring the progress of a reaction to synthesize or modify the compound. Aliquots can be taken from the reaction mixture at different times and analyzed to determine the consumption of reactants and the formation of products.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~260 nm or ~340 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Due to the low volatility and potential thermal instability of the carboxylic acid, direct GC analysis of this compound is challenging. However, it can be made amenable to GC analysis through derivatization.
Derivatization: The carboxylic acid group can be esterified (e.g., by reaction with methanol to form the methyl ester) to increase its volatility and thermal stability. This derivatized product could then be analyzed by GC.
GC-MS: When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. GC-MS analysis of the derivatized compound would allow for the confirmation of its identity through its mass spectrum. Methods for the GC-MS analysis of related dinitrophenyl compounds have been developed and could be adapted. nih.govresearchgate.netaafs.org
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₈H₆N₂O₆S), the expected exact mass would be calculated and compared to the measured mass.
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.
Loss of Carboxyl Group: Decarboxylation, the loss of COOH (45 Da) or CO₂ (44 Da), is a common fragmentation pathway for carboxylic acids.
Cleavage of the Thioether Bond: The C-S bond could cleave, leading to fragments corresponding to the dinitrophenylthio group and the acetic acid moiety.
Fragmentation of the Dinitrophenyl Ring: The dinitrophenyl group itself can undergo characteristic fragmentation, such as the loss of NO₂ (46 Da) or NO (30 Da). nih.govcdnsciencepub.com The fragmentation patterns of aromatic nitro compounds are well-studied and provide a basis for interpreting the mass spectrum of the title compound. nih.govstrath.ac.ukyoutube.com
A table summarizing the expected key fragments in the mass spectrum of this compound is presented below.
| Fragment Ion | Proposed Structure / Neutral Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 258 |
| [M - COOH]⁺ | Loss of carboxyl group | 213 |
| [M - NO₂]⁺ | Loss of a nitro group | 212 |
| [C₆H₃(NO₂)₂S]⁺ | Dinitrophenylthio cation | 199 |
| [CH₂COOH]⁺ | Acetic acid cation | 59 |
Comparative Academic Studies with Analogous Compounds
Comparative Analysis with Other Dinitrophenyl-Containing Chemical Entities
The 2,4-dinitrophenyl (DNP) moiety is a common feature in several well-studied chemical compounds, each exhibiting unique properties conferred by the other parts of their molecular structure. [(2,4-Dinitrophenyl)thio]acetic acid is structurally distinct from compounds like 2,4-dinitrophenol (B41442) (DNP), S-2,4-dinitrophenyl thioacetate (B1230152) (DNPTA), and 2,4-dinitrophenylhydrazine (B122626) (DNPH).
2,4-Dinitrophenol (DNP): DNP is widely known as an uncoupling agent that disrupts oxidative phosphorylation in mitochondria. wikipedia.org It functions by transporting protons across the mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. nih.gov This mechanism of action is directly tied to the phenolic hydroxyl group. nih.gov In contrast, this compound lacks this free hydroxyl group, featuring instead a thioacetic acid substituent. This structural difference fundamentally alters its interaction with mitochondrial systems. While DNP is a direct protonophore nih.gov, the activity of this compound would be governed by the thioether linkage and the terminal carboxylic acid group.
S-2,4-Dinitrophenyl thioacetate (DNPTA): This compound is an ester, specifically a thiolester. Kinetic studies on the aminolysis (reaction with amines) of DNPTA have been conducted to understand its reactivity and reaction mechanisms. psu.edu The reaction involves the release of the 2,4-dinitrobenzenethiolate ion. psu.edu this compound, while also containing a sulfur linkage to the dinitrophenyl ring, is a carboxylic acid, not a thioester. cymitquimica.com This difference in the functional group attached to the sulfur atom (an acetic acid moiety versus an acetyl group) results in different chemical reactivity, acidity, and biological targets. For example, the pKa of the thiol precursor to DNPTA, 2,4-dinitrobenzenethiol, is approximately 3.4. psu.edu
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a reagent used in analytical chemistry to detect and characterize aldehydes and ketones. wikipedia.orgncert.nic.in Its reactivity is centered on the hydrazine (B178648) group (-NHNH2), which undergoes a condensation reaction with carbonyl groups to form colored precipitates called dinitrophenylhydrazones. wikipedia.orgresearchgate.net This specific reactivity with carbonyls is a defining feature of DNPH and is not shared by this compound, whose chemical behavior is dominated by its thioether and carboxylic acid functionalities.
| Compound | Key Functional Group | Primary Characteristic/Use | Distinguishing Feature from this compound |
|---|---|---|---|
| This compound | -S-CH₂COOH | Thioether and Carboxylic Acid | Reference Compound |
| 2,4-Dinitrophenol (DNP) | -OH | Mitochondrial Uncoupling Agent wikipedia.org | Lacks the thioacetic acid moiety; possesses a hydroxyl group directly on the phenyl ring. nih.gov |
| S-2,4-Dinitrophenyl thioacetate (DNPTA) | -S-C(O)CH₃ | Thioester used in kinetic studies. psu.edu | Is a thioester, not a thio-carboxylic acid. |
| 2,4-Dinitrophenylhydrazine (DNPH) | -NHNH₂ | Reagent for carbonyl detection. wikipedia.orgncert.nic.in | Contains a hydrazine group, conferring specific reactivity towards aldehydes and ketones. wikipedia.org |
Differentiation from Other Thioacetic Acid Derivatives
This compound belongs to the broad class of thioacetic acid derivatives, but the presence of the electron-withdrawing 2,4-dinitrophenyl group gives it distinct properties.
Thioacetic Acid: The parent compound, thioacetic acid (CH₃C(O)SH), is an organosulfur compound used primarily in organic synthesis to introduce thiol groups into molecules. wikipedia.org It is a thioic S-acid and is noted for its strong odor and acidity (pKa near 3.4), making it about 15 times more acidic than acetic acid. wikipedia.org In contrast, this compound is a thioether derivative, correctly named as a substituted acetic acid, not a thioic acid. Its structure is R-S-CH₂COOH rather than R-C(O)SH. This fundamental structural difference means it does not act as a thiolating agent in the same way as thioacetic acid. wikipedia.org
Other Substituted Thioacetic Acids: The properties of thioacetic acid derivatives vary widely based on the substituent attached to the sulfur atom. For example, compounds like [(4-nitrobenzyl)thio]acetic acid also feature an electron-withdrawing nitroaromatic group, but with a single nitro group and a different linkage. cymitquimica.com The two nitro groups in the 2 and 4 positions on the phenyl ring of this compound create a strong electron-deficient aromatic system, which significantly influences the electronic properties of the sulfur atom and the acidity of the carboxylic acid proton. Studies on related structures, such as S-2,4-dinitrophenyl 4-substituted thiobenzoates, demonstrate how the dinitrophenyl group impacts reaction kinetics, suggesting a concerted rather than stepwise reaction mechanism with amines. nih.gov This high degree of electron withdrawal is a key differentiating feature compared to derivatives with less electronegative substituents, such as [(4-chloro-2-methylphenyl)thio]acetic acid. epa.gov
| Compound | General Structure | Key Chemical Feature |
|---|---|---|
| This compound | Ar-S-CH₂COOH | Thioether with a highly electron-deficient aromatic ring. |
| Thioacetic Acid | CH₃C(O)SH | A thioic S-acid, used as a thiolating agent. wikipedia.org |
| [(4-Nitrobenzyl)thio]acetic acid | Ar-CH₂-S-CH₂COOH | Contains a single nitro group and a benzyl (B1604629) spacer. cymitquimica.com |
| [(4-Chloro-2-methylphenyl)thio]acetic acid | Ar-S-CH₂COOH | Substituents on the aromatic ring are less electron-withdrawing than two nitro groups. epa.gov |
Comparative Evaluation with Known Enzyme Modulators (Activators and Inhibitors)
The 2,4-dinitrophenyl moiety is a known pharmacophore in enzyme modulation, particularly for inhibition.
Comparison with 2,4-Dinitrophenol (DNP): As an enzyme modulator, DNP is classified as an uncoupling agent and an enzyme inhibitor. drugbank.com Its primary action is not direct inhibition of a specific enzyme's active site in the conventional sense, but rather the disruption of the mitochondrial process that links fuel oxidation to ATP synthesis. wikipedia.orgnih.gov Studies have shown DNP can influence the oxidation of substrates like acetate (B1210297) and succinate (B1194679) in bacteria such as E. coli. nih.gov
Inhibition Mechanism: Compounds containing the dinitrophenyl group often act as inhibitors. For instance, studies on the hydrolysis of p-Nitrophenyl acetate by enzymes like α-chymotrypsin are classic models for measuring enzyme kinetics. cam.ac.uk The dinitrophenyl group in this compound makes it a candidate for investigation as an enzyme inhibitor. Its structural similarity to substrates or other inhibitors can facilitate binding to enzyme active sites. For example, 2-nitro-5-thiocyanobenzoic acid, another nitroaromatic compound, has been identified as a specific inhibitor for DNase I, where it causes irreversible inactivation. nih.gov The inhibitory activity of this compound would depend on the specific enzyme , with the thioether and carboxylate groups playing a crucial role in binding and specificity, distinguishing it from the phenolic hydroxyl group of DNP or the cyano group of 2-nitro-5-thiocyanobenzoic acid. nih.govnih.gov
Distinguishing Features from Other Quaternary Ammonium (B1175870) Salts in Biological Systems
Quaternary ammonium salts (QACs or "quats") represent a major class of disinfectants and biocides, but their structure and mechanism of action are fundamentally different from this compound. nih.govcisa.gov
Structure and Charge: QACs are cationic detergents characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups. nih.govfrontiersin.org This permanent positive charge is central to their biological activity. In contrast, this compound is an acidic compound that would be anionic (negatively charged) at physiological pH due to the deprotonation of its carboxylic acid group.
Mechanism of Action: The primary mechanism of QACs involves interaction with and disruption of cell membranes. nih.gov Their cationic head group binds to the negatively charged components of bacterial cell membranes, while their hydrophobic tails penetrate the lipid bilayer, leading to membrane disorganization, leakage of cytoplasmic contents, and cell death. frontiersin.org The biological activity of this compound is not based on this detergent-like membrane disruption. Instead, its effects would likely stem from more specific interactions with proteins, such as enzymes, as discussed previously. While acetic acid itself has some disinfectant properties, it is considered less effective than QACs for many applications. researchgate.net The mode of action of this compound would be more akin to other specific enzyme inhibitors rather than the broad, non-specific membrane activity of QACs. nih.gov
| Feature | This compound | Quaternary Ammonium Salts (QACs) |
|---|---|---|
| Ionic Nature | Anionic at physiological pH | Permanently Cationic nih.gov |
| Primary Mechanism | Likely specific enzyme modulation | Non-specific cell membrane disruption. nih.govfrontiersin.org |
| Molecular Target | Potentially specific proteins/enzymes | Cytoplasmic/plasma membrane. nih.gov |
| Classification | Potential enzyme modulator/inhibitor | Cationic surfactant, disinfectant, biocide. cisa.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for [(2,4-Dinitrophenyl)thio]acetic acid, and how is its structure confirmed?
- Methodological Answer : The compound can be synthesized via deprotection of intermediates using thioglycolic acid and triethylamine in dichloromethane, as demonstrated in the removal of the 2,4-dinitrophenylsulfonyl (DNS) group . Post-synthesis, structural confirmation is achieved through elemental analysis, IR spectroscopy (to identify thioether and carboxylic acid groups), and NMR (to verify aromatic and acetic acid protons) . Thin-layer chromatography (TLC) is used to confirm purity .
Q. How is the esterification of this compound optimized for derivative synthesis?
- Methodological Answer : Esterification typically involves reacting the carboxylic acid group with alcohols under acidic or basic catalysis. For example, methyl esters are formed using methanol and sulfuric acid. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography. IR spectroscopy helps confirm ester formation by detecting the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm) and appearance of the ester C=O stretch (~1740 cm) .
Q. What experimental approaches determine the reaction mechanism of this compound derivatives?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order rate constants, ) and product isolation are key. For instance, reactions with hydrazine in methanol proceed via acyl-oxygen scission, as evidenced by isolating acetate hydrazide and 2,4-dinitrophenoxide. Negative entropy values () from Arrhenius plots suggest a structured transition state involving solvent participation .
Advanced Research Questions
Q. How can contradictory data on reaction pathways (e.g., acyl-oxygen vs. aryl-oxygen scission) be resolved?
- Methodological Answer : Conflicting mechanistic proposals are addressed through isotopic labeling (e.g., ) and advanced spectroscopic techniques (e.g., NMR tracking of carbonyl groups). For example, exclusive acyl-oxygen scission in 2,4-dinitrophenyl acetate reactions is confirmed by identifying acetic acid derivatives as products, supported by leaving-group ability comparisons (pKa of 2,4-dinitrophenol = 7.83 vs. acetic acid = 9.57 in methanol) .
Q. What computational tools predict the toxicity of this compound derivatives, and how reliable are they?
- Methodological Answer : Tools like GUSAR Online use QSAR models to predict acute toxicity (e.g., LD). Input structures are analyzed for descriptors like lipophilicity and electronic parameters. Validation involves comparing predictions with in vivo data from structurally similar compounds. For example, derivatives with electron-withdrawing groups (e.g., nitro) show higher predicted toxicity due to enhanced electrophilicity .
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : Alkoxy substituents (e.g., methoxy, ethoxy) reduce toxicity by decreasing electrophilicity, while nitro groups enhance antimicrobial activity. Structure-activity relationships (SAR) are established via in vitro assays (e.g., MIC against E. coli). For instance, 3,4-dimethoxy derivatives exhibit lower toxicity but retain antifungal activity, as shown in chemometric models .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) and protecting-group strategies are critical. For example, using orthogonal protecting groups (e.g., Alloc for amines) minimizes side reactions. Yields are improved by stepwise monitoring (e.g., quenching aliquots for TLC) and selecting high-purity reagents .
Data Contradiction & Validation
Q. How to address discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictory IR or NMR signals are resolved by repeating experiments under standardized conditions (e.g., dry solvents, inert atmosphere) and using complementary techniques. For example, ambiguous NMR peaks are clarified via - COSY or HSQC to assign coupling patterns and carbon connectivity .
Q. What validation methods ensure computational toxicity predictions align with experimental results?
- Methodological Answer : Cross-validation with in vitro assays (e.g., cytotoxicity in HEK293 cells) and literature comparisons are essential. For instance, if GUSAR predicts high toxicity for a nitro-substituted derivative, experimental validation via MTT assay confirms or refutes the prediction, refining the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
